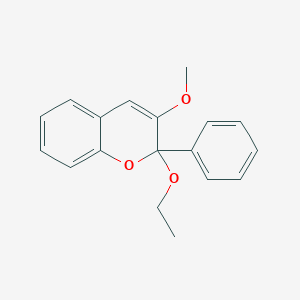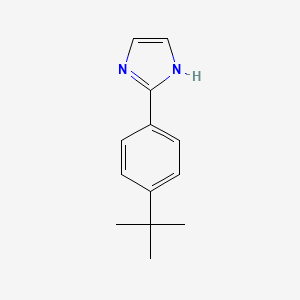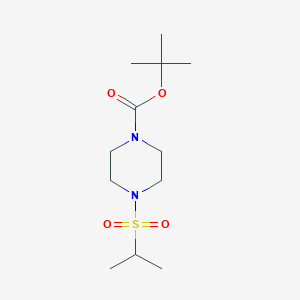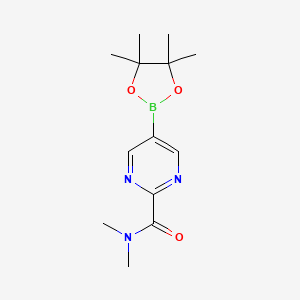![molecular formula C25H25Cl2N3O4 B13992909 (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] CAS No. 17683-78-2](/img/structure/B13992909.png)
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of benzylimino and diethane-2,1-diyl groups, along with bis[(4-chlorophenyl)carbamate] moieties
Méthodes De Préparation
The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves several steps. One common method includes the alkylation of diethanolamine with benzyl bromide, followed by the reaction with 4-chlorophenyl isocyanate. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The final product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] can be compared with similar compounds such as:
(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]: This compound has a similar structure but with methyl groups instead of chlorophenyl groups.
(Allylimino)diethane-2,1-diyl bisphthalimide: This compound features allylimino groups and is used in different applications.
Propriétés
Numéro CAS |
17683-78-2 |
|---|---|
Formule moléculaire |
C25H25Cl2N3O4 |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
2-[benzyl-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C25H25Cl2N3O4/c26-20-6-10-22(11-7-20)28-24(31)33-16-14-30(18-19-4-2-1-3-5-19)15-17-34-25(32)29-23-12-8-21(27)9-13-23/h1-13H,14-18H2,(H,28,31)(H,29,32) |
Clé InChI |
KMDDTZYEJZEESX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)


![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)





